molecular formula C8H11NO B565104 5-Hydroxymethyl-2,3-dimethylpyridine CAS No. 857146-29-3

5-Hydroxymethyl-2,3-dimethylpyridine

Cat. No. B565104
CAS RN: 857146-29-3
M. Wt: 137.182
InChI Key: SMSDCRBZGFDBNU-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2,3-dimethylpyridine is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is used in proteomics research .

Scientific Research Applications

Synthesis of Complex Compounds

5-Hydroxymethyl-2,3-dimethylpyridine serves as a critical intermediate in the synthesis of various complex organic compounds. For instance, it is used in the synthesis of 3,5-dimethylpyridine, an important compound in petrochemical processes. The synthesis involves autoclaving with ammonia, methylamine, or dimethylamine at elevated temperatures in the presence of catalysts, demonstrating the compound's versatility in organic synthesis (Dieterich et al., 1973).

Chemical Transformations

The compound also undergoes various chemical transformations to yield valuable derivatives. A notable example is its conversion into 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, showcasing its adaptability in chemical synthesis. The overall yield of this transformation was reported as 63.6%, indicating its efficiency (Dai Gui, 2004).

NMR pH Indicators

Furthermore, derivatives of 5-Hydroxymethyl-2,3-dimethylpyridine, such as 3,5-dihydroxymethyl-4-(2-fluorophenyl)-2,6-dimethylpyridine, have been synthesized and evaluated as 19F NMR pH indicators. These derivatives are crucial for monitoring pH variations in different scientific and medical settings, highlighting the compound's importance in analytical chemistry (Amrollahi, 2014).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of derivatives like 3-chloro-5-hydroxy-2,6-dimethylpyridine have provided insights into hydrogen bonding and other intermolecular interactions. These studies are fundamental in understanding the properties of pharmaceuticals and other complex molecules (Hanuza et al., 1997).

properties

IUPAC Name

(5,6-dimethylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-8(5-10)4-9-7(6)2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSDCRBZGFDBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675940
Record name (5,6-Dimethylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl-2,3-dimethylpyridine

CAS RN

857146-29-3
Record name (5,6-Dimethylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6-dimethylpyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of methyl 5,6-dimethyl-3-pyridinecarboxylate (276 mg, 1.671 mmol) in DCM (6 ml), DIBAL-H (1.5 M solution in toluene, 3.34 ml, 5.01 mmol) was added dropwise at −78° C. under N2. The reaction mixture was allowed to warm to rt and stirred overnight. To this solution was added saturated, aqueous NaK-tartrate solution followed by DCM. The organic phase was separated, dried and concentrated to afford 175 mg of the crude material. Purification by flash chromatography using Flashmaster II, a 5 g silica gel cartridge, and mixtures of DCM/MeOH as eluent afforded 105 mg of desired compound.
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Synthesis routes and methods II

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